1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 867034-96-6
VCID: VC3046768
InChI: InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-5,10H
SMILES: C1=CN=CC2=C1C=C(N2)C=O
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

CAS No.: 867034-96-6

Cat. No.: VC3046768

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde - 867034-96-6

Specification

CAS No. 867034-96-6
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Standard InChI InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-5,10H
Standard InChI Key NIGOYOCBOWKYSW-UHFFFAOYSA-N
SMILES C1=CN=CC2=C1C=C(N2)C=O
Canonical SMILES C1=CN=CC2=C1C=C(N2)C=O

Introduction

Chemical Structure and Properties

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde consists of a bicyclic system with fused pyrrole and pyridine rings, characterized by the presence of an aldehyde group at the 2-position. This structural arrangement contributes to its distinct chemical behavior and reactivity profiles.

Basic Identification Data

ParameterValue
CAS Number867034-96-6
Molecular FormulaC₈H₆N₂O
Molecular Weight146.146 g/mol
InChIInChI=1/C8H6N2O/c11-5-7-3-6-1-2-9-4-8(6)10-7/h1-5,10H
Synonyms6-Azaindole-2-carboxyaldehyde, 6-Azaindole-2-carbaldehyde, 1H-Pyrrolo[2,3-c]pyridine-2-carboxaldehyde

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical characteristics that influence its behavior in various reactions and applications.

PropertyValue
Physical StateSolid at room temperature
Density1.4±0.1 g/cm³
Boiling Point383.2±22.0 °C at 760 mmHg
Flash Point188.6±28.8 °C
pKa12.71±0.40 (Predicted)
LogP-0.30
Exact Mass146.048019
PSA45.75000

These physical properties highlight the compound's stability at room temperature and its moderate polarity, which affects its solubility profile in various solvents .

Reactivity and Chemical Behavior

Functional Group Reactivity

The aldehyde functional group in 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is particularly reactive and can participate in numerous chemical transformations:

  • Condensation reactions with amines to form imines

  • Oxidation to carboxylic acid derivatives

  • Reduction to alcohols

  • Aldol condensations

  • Wittig and related reactions to form olefins

The nitrogen atoms in the ring structure enhance the compound's potential for coordination with metal ions, making it relevant in coordination chemistry and materials science .

Structural Features

The bicyclic system with two nitrogen atoms provides multiple sites for hydrogen bonding interactions, influencing its behavior in biological systems and chemical reactions. The pyrrole NH group can act as a hydrogen bond donor, while the pyridine nitrogen and the aldehyde oxygen can function as hydrogen bond acceptors .

Applications

Pharmaceutical Research

1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde serves as a valuable intermediate in pharmaceutical development due to its potential biological activity and structural features:

  • It provides a scaffold for developing compounds with potential therapeutic properties

  • Its nitrogen-containing heterocyclic structure is common in many bioactive molecules

  • The aldehyde group offers a versatile handle for further functionalization and derivatization

  • Related pyrrolopyridine structures have shown promising activities in various biological assays

Organic Synthesis

As a building block in organic synthesis, this compound facilitates the creation of more complex molecules:

  • The aldehyde functionality enables various condensation reactions

  • The heterocyclic core can be modified to create libraries of structurally diverse compounds

  • It serves as a precursor for compounds with applications in materials science and coordination chemistry

Materials Science

The compound's ability to participate in π-π stacking interactions and hydrogen bonding influences its potential applications in materials science:

  • Development of advanced polymeric materials

  • Creation of coordination complexes with unique properties

  • Potential applications in sensors and other functional materials

ClassificationDetails
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
PictogramsExclamation Mark (GHS07)
ParameterDetails
Typical Purity95-97%
Available QuantitiesFrom 250 mg to 25 g
Price Range€29.00 to €1,527.00 depending on quantity and purity
Estimated Delivery TimesTypically 2-3 weeks

The compound is often supplied under inert gas to maintain its stability during storage and transport .

Related Compounds and Structural Analogs

Structural Isomers

Several structural isomers of the target compound exist, with varying arrangements of the pyrrole and pyridine rings:

  • 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (CAS: 394223-03-1)

  • 1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde (CAS: 630395-95-8)

  • 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (CAS: 17288-52-7)

These structural variations can significantly impact the chemical reactivity and biological properties of these compounds .

Functional Derivatives

Various functional derivatives have been developed based on the core structure:

  • 7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS: 1190321-14-2)

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

  • 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

These derivatives offer modified properties and expanded applications in pharmaceutical research and material science .

Research Applications

Drug Discovery

Pyrrolopyridine derivatives have shown promising activities in pharmaceutical research:

  • Compounds with related structures have been explored as fibroblast growth factor receptor (FGFR) inhibitors for potential cancer therapy

  • Some derivatives have demonstrated activity against specific enzymes or receptors involved in disease processes

  • The core structure provides a valuable scaffold for developing compounds with targeted biological activities

Synthetic Methodology Development

The reactivity of 1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde has contributed to the development of:

  • Novel synthetic methodologies for heterocyclic chemistry

  • Improved approaches to functionalization of nitrogen-containing heterocycles

  • More efficient routes to complex molecular architectures for drug discovery

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